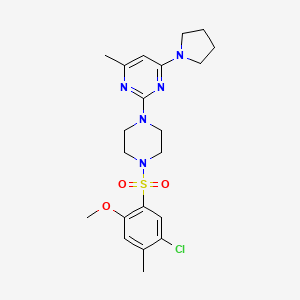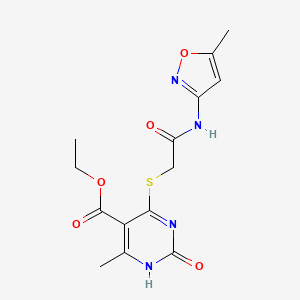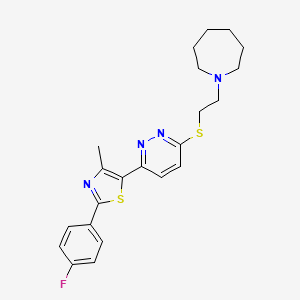
2-(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a pyrimidine core substituted with various functional groups. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a chlorinated pyrimidine derivative with a sulfonyl piperazine. The reaction proceeds under suitable conditions to form the desired product.
Reaction Conditions:: The synthesis typically involves refluxing the reactants in an appropriate solvent (such as dichloromethane or dimethylformamide) with a base (such as potassium carbonate or sodium hydroxide). The reaction temperature and duration vary depending on the specific synthetic pathway.
Industrial Production:: In industrial settings, large-scale production of this compound often employs continuous flow processes or batch reactions. Optimization of reaction conditions, purification methods, and yield enhancement are critical for efficient manufacturing.
Chemical Reactions Analysis
Reaction Types::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at various positions due to the presence of functional groups.
Oxidation and Reduction Reactions: The aromatic rings and heterocyclic moieties make it susceptible to redox transformations.
Ring Closure Reactions: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Nucleophilic Substitution: Alkyl halides, amines, and bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:: The specific products depend on the reaction conditions and substituents. Commonly observed products include derivatives with modified piperazine or pyrimidine moieties.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, targeting specific diseases.
Catalysis: Functionalized versions may serve as catalysts in organic transformations.
Pharmacology: Investigating its interactions with receptors and enzymes.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Neuroscience: Studying its effects on neuronal pathways.
Agrochemicals: Pesticides and herbicides.
Materials Science: Incorporating derivatives into polymers or coatings.
Mechanism of Action
The compound likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are related pyrimidine-based molecules, this compound’s unique combination of substituents sets it apart. Similar compounds include other sulfonyl-substituted pyrimidines and piperazine derivatives.
Properties
Molecular Formula |
C21H28ClN5O3S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C21H28ClN5O3S/c1-15-12-18(30-3)19(14-17(15)22)31(28,29)27-10-8-26(9-11-27)21-23-16(2)13-20(24-21)25-6-4-5-7-25/h12-14H,4-11H2,1-3H3 |
InChI Key |
DMMBMWVANBMMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248127.png)
![1,1'-[6-(4-ethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248132.png)


![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11248156.png)

![N-(4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11248161.png)
![N-(2,3-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11248176.png)
![3-Cyclopentyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B11248184.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11248187.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11248190.png)
![N-(2-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11248193.png)

![2,6-difluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B11248200.png)
